molecular formula C11H11NO4 B1351777 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid CAS No. 23866-15-1

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid

Cat. No.: B1351777
CAS No.: 23866-15-1
M. Wt: 221.21 g/mol
InChI Key: BHULHAHXIGPYKV-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol It is a benzoxazine derivative, which is a class of compounds known for their diverse chemical and biological properties

Preparation Methods

The synthesis of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid typically involves the reaction of an appropriate benzoxazine precursor with propionic acid under controlled conditions. One common method involves the use of paraformaldehyde and aniline derivatives in a Mannich reaction, followed by cyclization to form the benzoxazine ring . The reaction conditions often require heating and the use of solvents such as toluene or 1,4-dioxane to achieve high yields and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid can be compared with other benzoxazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(3-oxo-1,4-benzoxazin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10-7-16-9-4-2-1-3-8(9)12(10)6-5-11(14)15/h1-4H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHULHAHXIGPYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391439
Record name 3-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23866-15-1
Record name 3-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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